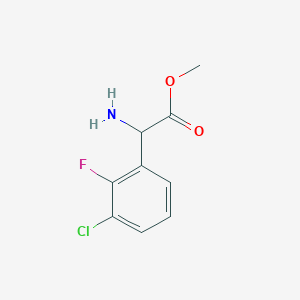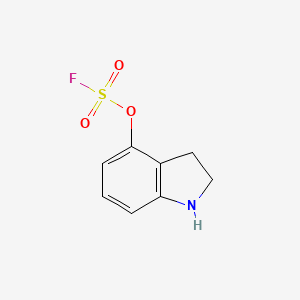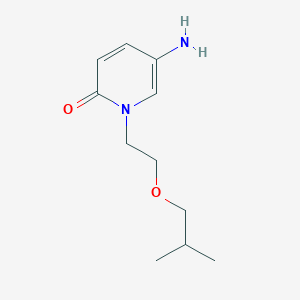
1-(2-Chloro-6-methylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-6-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9ClO. It is also known by its IUPAC name, 1-(2-chloro-6-methylphenyl)ethanone. This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with a ketone functional group. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
The synthesis of 1-(2-chloro-6-methylphenyl)ethan-1-one can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2-chloro-6-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Chloro-6-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-6-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-6-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-6-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Chloro-6-hydroxyphenyl)ethan-1-one: This compound has a hydroxyl group instead of a methyl group, which can lead to different reactivity and applications.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a more complex structure with additional functional groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H9ClO |
|---|---|
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
1-(2-chloro-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5H,1-2H3 |
InChI-Schlüssel |
HYSBHAXTUDJQHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)





![3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid](/img/structure/B13531867.png)




